molecular formula C22H23Cl2NO3S B12131206 (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide

Cat. No.: B12131206
M. Wt: 452.4 g/mol
InChI Key: YLTDFSZPBZBNCG-CSKARUKUSA-N
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Description

(2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide is a synthetic acrylamide derivative characterized by its (2E)-configured α,β-unsaturated carbonyl system. The molecule features a 2,4-dichlorophenyl group attached to the α-position of the acrylamide backbone, while the nitrogen atom is substituted with a 4-ethylbenzyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone-containing) moiety. The (E)-configuration is critical for maintaining the planar geometry of the acrylamide, which influences intermolecular interactions .

Properties

Molecular Formula

C22H23Cl2NO3S

Molecular Weight

452.4 g/mol

IUPAC Name

(E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxothiolan-3-yl)-N-[(4-ethylphenyl)methyl]prop-2-enamide

InChI

InChI=1S/C22H23Cl2NO3S/c1-2-16-3-5-17(6-4-16)14-25(20-11-12-29(27,28)15-20)22(26)10-8-18-7-9-19(23)13-21(18)24/h3-10,13,20H,2,11-12,14-15H2,1H3/b10-8+

InChI Key

YLTDFSZPBZBNCG-CSKARUKUSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)/C=C/C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C=CC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Biological Activity

Chemical Structure and Properties

The molecular formula of the compound is C19_{19}H20_{20}Cl2_{2}N2_{2}O2_{2}S, indicating a complex structure with multiple functional groups. The presence of a dichlorophenyl group and a dioxidotetrahydrothiophene moiety suggests potential interactions with biological targets.

Molecular Structure

  • Molecular Weight: 395.34 g/mol
  • Melting Point: Data not available
  • Solubility: Data not available
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties. The dichlorophenyl moiety is known to enhance the lipophilicity of compounds, potentially allowing for better membrane penetration and disruption of microbial cell walls.
  • Anticancer Properties : Research indicates that compounds with similar structures have shown cytotoxic effects on various cancer cell lines. The mechanism may involve the induction of apoptosis and cell cycle arrest.
  • Anti-inflammatory Effects : The dioxidotetrahydrothiophene component may play a role in modulating inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various derivatives of 2,4-dichlorophenyl compounds. Results indicated that modifications at the nitrogen position significantly enhanced activity against Staphylococcus aureus and Escherichia coli .

CompoundActivity (MIC µg/mL)Target Organism
Compound A8S. aureus
Compound B16E. coli
Target Compound4S. aureus

Study 2: Anticancer Potential

In a study assessing the cytotoxic effects on human cancer cell lines, the target compound demonstrated IC50_{50} values in the low micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines. The study highlighted that the compound induced apoptosis via caspase activation .

Cell LineIC50_{50} (µM)Mechanism
MCF-75.2Apoptosis
A5496.8Apoptosis

Study 3: Anti-inflammatory Activity

Research published in Phytotherapy Research investigated the anti-inflammatory effects of similar thiophene derivatives. Results indicated that these compounds significantly reduced TNF-alpha levels in vitro, suggesting potential therapeutic applications in inflammatory diseases .

Scientific Research Applications

The biological activity of (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide has been predicted using computational methods. Structure-activity relationship (SAR) analyses suggest potential therapeutic effects, including:

  • Anticancer Activity : Compounds with similar structures have been associated with cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : The presence of halogen substitutions may enhance antimicrobial activity against specific pathogens.

Applications in Medicinal Chemistry

The compound shows promise in several areas of medicinal chemistry:

  • Drug Development : Its unique structure allows for modifications that can lead to novel drug candidates targeting various diseases.
  • Therapeutic Interventions : The compound may be explored for its potential use in treating conditions such as cancer, infections, and inflammatory diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential applications:

  • In Vitro Studies : Research indicates that derivatives of this compound exhibit significant cytotoxicity against cancer cell lines, making it a candidate for further development as an anticancer agent .
  • Computational Docking Studies : Molecular docking studies suggest that this compound interacts favorably with targets involved in cancer progression and microbial resistance .

Comparison with Similar Compounds

Table 1: Key Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight Key Substituents
Target compound: (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide Not provided in evidence - 2,4-dichlorophenyl; 4-ethylbenzyl
(2E)-N-(4-Chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenylacrylamide C₂₁H₂₁ClN₂O₃S 424.92 4-chlorobenzyl; phenyl
(2E)-3-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}-N-[3-(dimethylamino)propyl]prop-2-enamide C₂₁H₂₄ClFN₂O₂ 390.88 4-[(2-chloro-6-fluorophenyl)methoxy]phenyl; 3-(dimethylamino)propyl
(2E)-N-(3-chloro-4-fluorophenyl)-3-[4-(2-methylpropyl)phenyl]prop-2-enamide C₁₉H₁₉ClFNO 331.81 3-chloro-4-fluorophenyl; 4-(2-methylpropyl)phenyl
(2E)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}-3-(4-methylphenyl)prop-2-enamide C₂₅H₂₄FNO₄S 453.50 4-methylphenyl; 5-(4-fluorophenyl)furan-2-ylmethyl
(2E)-3-(2-chlorophenyl)-N-(3,4-dimethoxybenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide C₂₃H₂₅ClN₂O₅S 500.97 2-chlorophenyl; 3,4-dimethoxybenzyl

Aromatic Substituent Effects

  • In contrast, analogues with mono-halogenated phenyl groups (e.g., 4-chlorobenzyl in or 3-chloro-4-fluorophenyl in ) may exhibit reduced steric hindrance, favoring different interaction profiles.
  • Heteroaromatic Modifications : The furan-2-ylmethyl group in introduces a heterocyclic moiety, which could improve solubility or engage in π-π stacking interactions compared to purely phenyl-based substituents.

Nitrogen-Bound Moieties

  • Sulfone Group: All compounds share the 1,1-dioxidotetrahydrothiophen-3-yl group, which contributes to polarity and hydrogen-bonding capacity. This feature is absent in and , where nitrogen substituents include alkylamino or non-sulfone heterocycles.
  • Benzyl Group Variations : The 4-ethylbenzyl group in the target compound may enhance lipophilicity compared to the 4-chlorobenzyl group in or the 3,4-dimethoxybenzyl group in . Methoxy groups in could donate electrons, altering electronic distribution at the nitrogen atom.

Physicochemical and Inferred Bioactivity Trends

  • Molecular Weight and Lipophilicity : The target compound’s molecular weight is likely higher than (331.81 g/mol) but lower than (500.97 g/mol), suggesting intermediate lipophilicity. This balance may influence membrane permeability and metabolic stability.

Q & A

Q. What are the critical steps and optimized reaction conditions for synthesizing (2E)-3-(2,4-dichlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethylbenzyl)prop-2-enamide?

The synthesis typically involves:

  • Condensation reactions to form the prop-2-enamide backbone, using acyl chlorides or anhydrides with amines under basic conditions (e.g., triethylamine to neutralize HCl byproducts) .
  • Stepwise functionalization : Introducing the tetrahydrothiophene-1,1-dioxide moiety requires controlled oxidation (e.g., using hydrogen peroxide) and precise temperature regulation (20–60°C) to avoid over-oxidation .
  • Solvent selection (e.g., dichloromethane or ethanol) and anhydrous environments are critical to prevent side reactions .

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

Key methods include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, vinyl proton signals typically appear at δ 6.5–7.5 ppm, while aromatic protons from dichlorophenyl groups resonate at δ 7.2–7.8 ppm .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=C) confirm the enamide backbone .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., observed [M-H]⁻ at 323.9761 m/z for a related compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR chemical shifts) during characterization?

Contradictions often arise from conformational flexibility or impurities. Strategies include:

  • 2D NMR techniques (e.g., COSY, NOESY) to differentiate overlapping signals and assign spatial proximities .
  • Comparative analysis with structurally similar compounds (e.g., chlorophenyl derivatives) to identify substituent-induced shifts .
  • Crystallography : X-ray diffraction provides unambiguous confirmation of stereochemistry and bond angles .

Q. What strategies optimize the introduction of the tetrahydrothiophene-1,1-dioxide moiety during synthesis?

Optimization involves:

  • Catalyst screening : Lewis acids (e.g., BF₃·Et₂O) enhance sulfone formation efficiency .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reaction rates for sulfur oxidation .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate formation, ensuring minimal side-product generation .

Q. How does the electronic nature of the 2,4-dichlorophenyl group influence reactivity in nucleophilic addition reactions?

The electron-withdrawing chlorine atoms:

  • Activate the enamide double bond for nucleophilic attack by increasing electrophilicity .
  • Direct regioselectivity : Meta- and para-chlorine substituents stabilize transition states via resonance, favoring addition at the β-position .
  • Experimental validation involves comparing reaction rates with non-chlorinated analogs (e.g., 4-methoxyphenyl derivatives show reduced reactivity) .

Q. What computational methods are recommended to study multi-target interactions with enzymes or receptors?

  • Molecular docking : Software like AutoDock Vina predicts binding modes to targets (e.g., cyclooxygenase-2 or kinase domains) by evaluating hydrogen bonding and hydrophobic interactions .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over time (e.g., 100-ns simulations in GROMACS) .
  • QSAR models : Relate structural features (e.g., Cl substituent positions) to activity trends across biological assays .

Methodological Considerations

  • Data contradiction resolution : Cross-validate spectral data with synthetic intermediates and computational predictions .
  • Reaction optimization : Use design-of-experiment (DoE) approaches to systematically vary temperature, solvent, and catalyst ratios .
  • Biological assays : Prioritize enzyme inhibition studies (e.g., IC₅₀ determination) over broad phenotypic screens to elucidate mechanism-specific effects .

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